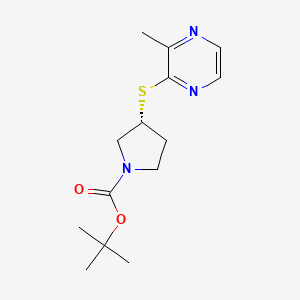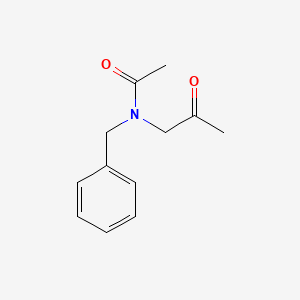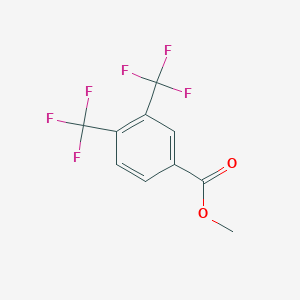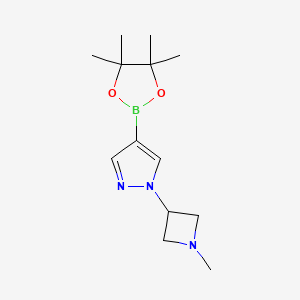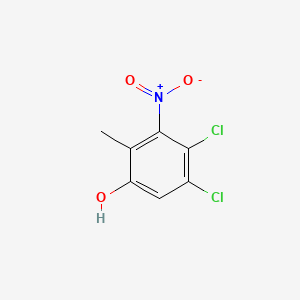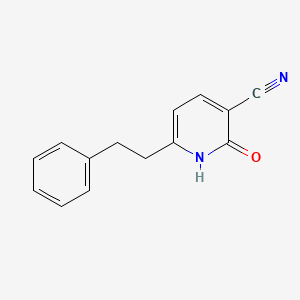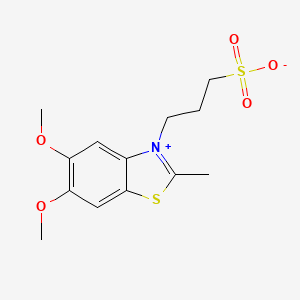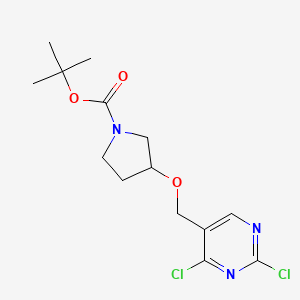
tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring, a dichloropyrimidine moiety, and a tert-butyl ester group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dichloropyrimidine moiety: This step involves the reaction of the pyrrolidine derivative with 2,4-dichloropyrimidine under suitable conditions.
Esterification: The final step involves the esterification of the pyrrolidine derivative with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The dichloropyrimidine moiety can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution reactions: Products will depend on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced derivatives of the pyrrolidine ring.
Hydrolysis: The corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents.
Biological studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Chemical biology: It is used in the design of probes for studying biological pathways.
Industrial applications: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of their activity. The dichloropyrimidine moiety can participate in hydrogen bonding and hydrophobic interactions with the target protein, while the pyrrolidine ring can enhance binding affinity through its conformational flexibility.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate is unique due to the presence of the dichloropyrimidine moiety, which imparts specific biological activities and chemical reactivity. The combination of the pyrrolidine ring and the tert-butyl ester group further enhances its potential as a versatile intermediate in the synthesis of bioactive compounds.
Propiedades
Fórmula molecular |
C14H19Cl2N3O3 |
|---|---|
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
tert-butyl 3-[(2,4-dichloropyrimidin-5-yl)methoxy]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19Cl2N3O3/c1-14(2,3)22-13(20)19-5-4-10(7-19)21-8-9-6-17-12(16)18-11(9)15/h6,10H,4-5,7-8H2,1-3H3 |
Clave InChI |
FTOVQJVVKOPHKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)
![4-Methoxythieno[3,2-c]pyridine](/img/structure/B13976748.png)
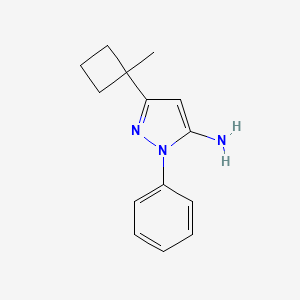
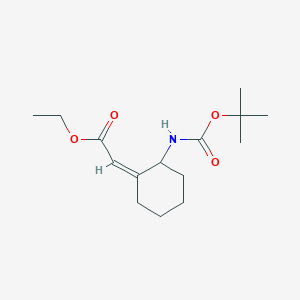
![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)
